KF-4317

Description

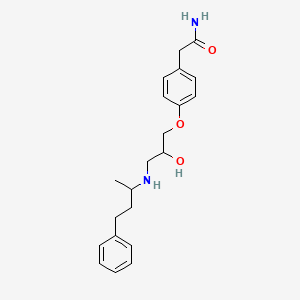

KF-4317, chemically designated as 4-(2-hydroxy-3-[(1-methyl-3-phenylpropyl)amino]propoxy)benzeneacetamide hydrochloride, is a dual α- and β₁-adrenoceptor antagonist with unique pharmacological properties.

Properties

CAS No. |

76805-48-6 |

|---|---|

Molecular Formula |

C21H28N2O3 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

2-[4-[2-hydroxy-3-(4-phenylbutan-2-ylamino)propoxy]phenyl]acetamide |

InChI |

InChI=1S/C21H28N2O3/c1-16(7-8-17-5-3-2-4-6-17)23-14-19(24)15-26-20-11-9-18(10-12-20)13-21(22)25/h2-6,9-12,16,19,23-24H,7-8,13-15H2,1H3,(H2,22,25) |

InChI Key |

QUGGJYHUFSNFIO-UHFFFAOYSA-N |

SMILES |

CC(CCC1=CC=CC=C1)NCC(COC2=CC=C(C=C2)CC(=O)N)O |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(COC2=CC=C(C=C2)CC(=O)N)O |

Synonyms |

4-(2-hydroxy-3-(1-methyl-3-phenylpropyl)aminopropoxy)benzeneacetamide 4-(2-hydroxy-3-(1-methyl-3-phenylpropyl)aminopropoxy)benzeneacetamide monohydrochloride KF 4317 KF-4317 |

Origin of Product |

United States |

Preparation Methods

The synthesis of KF-4317 involves multiple steps. One common synthetic route includes the reaction of 4-hydroxybenzeneacetamide with 3-(1-methyl-3-phenylpropyl)aminopropanol under specific conditions. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

KF-4317 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used to study adrenoceptor antagonism and related pharmacological effects.

Biology: It helps in understanding the biological pathways involving alpha- and beta-adrenoceptors.

Industry: It may be used in the development of new pharmaceuticals and related products.

Mechanism of Action

The mechanism of action of KF-4317 involves its binding to alpha- and beta-adrenoceptors. By competitively blocking these receptors, it inhibits the usual physiological responses mediated by these receptors, such as vasoconstriction and increased heart rate .

Comparison with Similar Compounds

Key Features:

- Dual Receptor Blockade: Competitively inhibits α-adrenoceptors (vasodilatory effect) and β₁-adrenoceptors (reduces cardiac output), leading to sustained blood pressure reduction .

- β₁-Selectivity: Demonstrates higher selectivity for β₁- over β₂-adrenoceptors, minimizing bronchoconstrictive risks associated with non-selective β-blockers like propranolol .

Comparison with Similar Compounds

Receptor Affinity and Selectivity

The pharmacological profile of KF-4317 is benchmarked against labetalol, propranolol, practolol, and phentolamine.

Table 1: Receptor Blocking Potency (In Vitro)

| Compound | β₁-Adrenoceptor Blockade (vs. Propranolol) | β₂-Adrenoceptor Blockade (vs. Propranolol) | α-Adrenoceptor Blockade (vs. Phentolamine) | β₁:β₂ Selectivity Ratio |

|---|---|---|---|---|

| This compound | 22× weaker | 776× weaker | 55× weaker | 37:1 |

| Labetalol | Equipotent | 4.6× weaker | 9.2× weaker | 0.16:1 |

| Propranolol | Reference (1×) | Reference (1×) | N/A | 1:1 |

| Practolol | 33× weaker (β₁) | 145× weaker (β₂) | N/A | 33:145 |

| Phentolamine | N/A | N/A | Reference (1×) | N/A |

Key Observations :

In Vivo Antihypertensive Efficacy

Table 2: Comparative In Vivo Effects in Hypertensive Models

| Compound | Duration of Action (vs. Labetalol) | Orthostatic Hypotension Risk | Membrane Stabilizing Activity |

|---|---|---|---|

| This compound | 2× longer | Absent | Weak (observed at 1 µM) |

| Labetalol | Reference (1×) | Moderate | Not reported |

| Propranolol | Short-acting | High (β₂-mediated vasodilation) | Strong |

| Phentolamine | Short-acting | High | N/A |

Key Observations :

Mechanistic Differentiation

- Membrane Stabilizing Activity: At 1 µM, this compound depresses maximum isoprenaline responses in rat ventricles, suggesting additional non-receptor-mediated effects . This contrasts with propranolol’s strong membrane stabilization but aligns with its weak local anesthetic profile .

- β₂-Sparing Effect: this compound’s 83× weaker β₂-blockade in vivo compared to propranolol minimizes bronchoconstriction risks, akin to cardioselective agents like atenolol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.